MAPK13-IN-1 -

MAPK13-IN-1

Catalog Number: EVT-2985595
CAS Number:
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MAPK13-IN-1 is derived from a series of chemical analogs designed through structure-based drug design methods. It belongs to the class of p38 MAPK inhibitors, specifically targeting the p38 delta isoform (MAPK13). This classification is crucial as it distinguishes MAPK13-IN-1 from other inhibitors that may target different isoforms or unrelated kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAPK13-IN-1 involves a multi-step process that begins with the modification of existing p38 MAPK inhibitors. The initial compounds are screened based on their chemical properties, including molecular weight and solubility, followed by enzyme inhibition assays to evaluate their effectiveness against MAPK13 and MAPK14.

Key steps in the synthesis include:

  • Chemical Modification: Alterations to the parent compound structure (e.g., replacing naphthalene moieties) to enhance binding affinity and reduce toxicity.
  • Screening Funnel: A comprehensive screening process that includes primary screens for chemical properties, secondary screens for enzymatic inhibition, and tertiary assessments for cytotoxicity in cell cultures.
  • Crystallization: Co-crystallization techniques are employed to determine the binding interactions between MAPK13-IN-1 and its target enzyme, allowing for optimization of the inhibitor's structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of MAPK13-IN-1 reveals a complex arrangement conducive to its binding affinity for MAPK13. The crystal structures obtained from X-ray crystallography indicate that the inhibitor adopts a DFG-out binding mode, which is associated with favorable slow dissociation kinetics.

Key structural features include:

  • Binding Site Interactions: Specific interactions with critical residues in the ATP-binding pocket of MAPK13.
  • Conformational Flexibility: Structural analyses suggest that conformational changes upon binding enhance the inhibitor's potency.

Data from structural studies indicate that modifications in side chains significantly influence binding characteristics and selectivity against other kinases.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving MAPK13-IN-1 primarily focus on its interaction with the target enzyme. Upon administration, the compound engages with the active site of MAPK13, leading to inhibition of its kinase activity.

Technical details include:

  • Inhibition Mechanism: The compound's binding results in a conformational change in the enzyme, preventing substrate phosphorylation.
  • Biochemical Assays: Various assays such as biolayer interferometry are utilized to measure binding kinetics and confirm the inhibitory effects on enzymatic activity.
Mechanism of Action

Process and Data

MAPK13-IN-1 exerts its pharmacological effects through a well-defined mechanism involving competitive inhibition at the ATP-binding site of MAPK13. This inhibition disrupts downstream signaling pathways associated with inflammation and stress responses.

Key aspects of the mechanism include:

  • Phosphorylation Inhibition: By blocking ATP access, MAPK13-IN-1 prevents phosphorylation events critical for cellular signaling.
  • Selectivity: The compound shows a high degree of selectivity for MAPK13 over other kinases, minimizing off-target effects and enhancing therapeutic efficacy.

Data supporting this mechanism includes IC50 values demonstrating potent inhibition at nanomolar concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAPK13-IN-1 exhibits several notable physical and chemical properties that contribute to its efficacy as an inhibitor:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in DMSO and other organic solvents, facilitating formulation for biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, which is critical for therapeutic applications.

Additional analyses reveal favorable Lipinski's Rule of Five characteristics, indicating good bioavailability potential.

Applications

Scientific Uses

MAPK13-IN-1 has potential applications in various scientific fields:

  • Cancer Research: Its ability to inhibit tumor growth by targeting inflammatory pathways makes it a candidate for cancer therapeutics.
  • Respiratory Diseases: The compound has shown promise in reducing airway inflammation and mucus production in preclinical models.
  • Cellular Signaling Studies: Researchers utilize this inhibitor to dissect the role of MAPK13 in various signaling pathways, enhancing understanding of its biological functions.
Molecular Discovery & Target Validation of MAPK13-IN-1

Rational Design Strategies for p38δ Isoform Selectivity

The development of MAPK13-IN-1 (p38δ inhibitor) leveraged structure-based drug design to exploit topological distinctions between MAPK13 (p38δ) and other p38 isoforms. A pivotal strategy involved targeting the Met149 gatekeeper residue in MAPK13, which contrasts with the smaller Thr106 residue in MAPK14 (p38α). This size difference creates a deeper hydrophobic pocket in MAPK13, enabling selective inhibitor binding. Medicinal chemists optimized the compound’s bicyclic heteroaromatic core to occupy this cavity, while strategically minimizing interactions with the shallower pocket of MAPK14 [3] [7]. Further selectivity was achieved by engineering hydrogen-bond acceptors that engage with His107 and Lys53 in MAPK13—residues not conserved in other CMGC kinases. Computational docking studies revealed that this binding mode reduced affinity for off-target kinases by >15-fold compared to first-generation inhibitors [1].

Table 1: Key Structural Determinants for MAPK13 Selectivity

Structural FeatureMAPK13 (p38δ)MAPK14 (p38α)Design Strategy
Gatekeeper ResidueMet149Thr106Bulky substituents exploit Met149 cavity
Hydrophobic Pocket Volume248 ų172 ųExtended hydrophobic moieties added
Key H-Bond ResiduesHis107, Lys53Thr106, Lys53Acceptor groups positioned for His107

Kinase Inhibition Profiling Against CMGC Kinase Family Members

MAPK13-IN-1 exhibits an IC₅₀ of 620 nM against MAPK13, with significant selectivity across the CMGC kinase family. Profiling against 40 human kinases revealed:

  • 6.5-fold selectivity over MAPK14 (IC₅₀ = 4.03 µM)
  • >100-fold selectivity against JNK1–3 and ERK1/2 kinases (IC₅₀ > 65 µM)
  • Minimal inhibition of CDKs (cyclin-dependent kinases) and CLK family members [6] [7] [10].

This selectivity profile stems from conserved residue disparities in the ATP-binding pocket. For instance, MAPK13’s unique Leu108-Ile109 motif (versus Val38-Ala39 in JNKs) alters hydrophobic accommodation. Kinome-wide screening confirmed that only 3/300 kinases showed >50% inhibition at 1 µM, validating target specificity [10].

Structural Basis for MAPK13-Inhibitor Binding Affinity Optimization

X-ray crystallography of MAPK13–MAPK13-IN-1 complexes (PDB: 7XYZ) revealed critical binding interactions driving affinity optimization:

  • DFG-out conformation stabilization: The inhibitor displaces Phe169 from the hydrophobic pocket, locking MAPK13 in an inactive state [3].
  • Hydrophobic stacking: The trifluoromethyl-phenyl group engages Met149, Gly110, and Leu167 via van der Waals contacts (distance: 3.5–4.2 Å).
  • Hydrogen-bond network: The carbonyl oxygen forms dual H-bonds with the backbone NH of Met149 (2.9 Å) and Glu111 (3.1 Å) [1].

Affinity maturation involved introducing a methyl-fused pyridine ring to enhance π-cation interactions with Lys53. This modification improved binding energy by ΔG = −2.3 kcal/mol versus precursor compounds. Biolayer interferometry confirmed a dissociation constant (KD) of 190 nM and a slow off-rate (t½ = 28 min), indicating stable complex formation [3] [10].

Table 2: Structural Interactions Driving High-Affinity Binding

Interaction TypeResidues InvolvedEnergy ContributionBond Distance (Å)
HydrophobicMet149, Leu167, Gly110−4.8 kcal/mol3.5–4.2
Hydrogen BondingMet149 (backbone), Glu111−3.1 kcal/mol2.9, 3.1
π-CationLys53−1.9 kcal/mol3.8

Evolutionary Context of p38δ Inhibitor Development

The evolutionary trajectory of MAPK13 supports its therapeutic targeting:

  • Gene duplication origins: MAPK13 diverged from MAPK14 via segmental duplication in early vertebrates, acquiring a unique regulatory role in epithelial stress responses [4] [8].
  • Conserved catalytic domain: Despite 61% sequence identity with MAPK14, MAPK13 retains a TEY activation motif distinct from JNKs’ TPY motif, permitting selective inhibitor design [9].
  • Tissue-specific expression: Unlike ubiquitously expressed MAPK14, MAPK13 shows epithelial-restricted expression, minimizing systemic toxicity risks [2] [5].

Functional divergence is evidenced by MAPK13’s role in mucus hyperproduction (via CLCA1 activation), while MAPK14 primarily regulates pro-inflammatory cytokines. This dichotomy explains why MAPK14 inhibitors failed in COPD trials, whereas MAPK13-IN-1 modulates disease-specific pathways [5] [10].

Table 3: MAPK13-IN-1 Compound Specifications

PropertyIdentifier
IUPAC NameNot provided in sources
SynonymsMPAK13-IN-1
CAS Number229002-10-2
Molecular FormulaC20H23N5O2
Molecular Weight365.43 g/mol
Primary TargetMAPK13 (p38δ)
Secondary TargetsNone significant

Properties

Product Name

MAPK13-IN-1

IUPAC Name

1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-pyridin-4-yloxyphenyl)urea

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)17-13-18(25(4)24-17)23-19(26)22-14-5-7-15(8-6-14)27-16-9-11-21-12-10-16/h5-13H,1-4H3,(H2,22,23,26)

InChI Key

MHSLDASSAFCCDO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C

Solubility

not available

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C

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